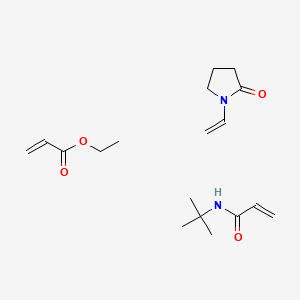
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butylprop-2-enamide: , 1-ethenylpyrrolidin-2-one , and ethyl prop-2-enoate are organic compounds with diverse applications in various fields such as chemistry, biology, medicine, and industry. These compounds are known for their unique chemical properties and reactivity, making them valuable in scientific research and industrial processes.
Vorbereitungsmethoden
N-tert-butylprop-2-enamide
N-tert-butylprop-2-enamide can be synthesized through the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .
1-ethenylpyrrolidin-2-one
This compound can also be synthesized through the reaction of 2-pyrrolidinone with acetylene in the presence of a catalyst .
Ethyl prop-2-enoate
Analyse Chemischer Reaktionen
N-tert-butylprop-2-enamide
N-tert-butylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides.
Reduction: Can be reduced to form amines.
Substitution: Reacts with halides to form substituted amides.
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one is known for its polymerization reactions, forming polyvinylpyrrolidone (PVP), a water-soluble polymer . It also undergoes:
Addition: Reacts with various nucleophiles to form substituted pyrrolidones.
Hydrolysis: Can be hydrolyzed to form 2-pyrrolidinone.
Ethyl prop-2-enoate
Ethyl prop-2-enoate participates in:
Polymerization: Forms poly(ethyl acrylate), used in coatings and adhesives.
Addition: Reacts with nucleophiles to form substituted esters.
Wissenschaftliche Forschungsanwendungen
N-tert-butylprop-2-enamide
This compound is used in organic synthesis and drug development. It is a key intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors and neuroprotective agents .
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one is widely used in the production of PVP, which has applications in pharmaceuticals as a binder and in cosmetics as a film-forming agent . It is also used in gene delivery and tissue engineering .
Ethyl prop-2-enoate
Ethyl prop-2-enoate is used in the production of polymers for coatings, adhesives, and textiles. It is also used as a monomer in the synthesis of various copolymers .
Wirkmechanismus
N-tert-butylprop-2-enamide
The mechanism of action involves its reactivity with nucleophiles and electrophiles, forming stable amide bonds. This reactivity is crucial in its role as an intermediate in drug synthesis .
1-ethenylpyrrolidin-2-one
1-ethenylpyrrolidin-2-one polymerizes to form PVP, which acts as a stabilizer and binder in various formulations. Its mechanism involves the formation of strong hydrogen bonds with other molecules .
Ethyl prop-2-enoate
Ethyl prop-2-enoate undergoes polymerization to form poly(ethyl acrylate), which provides flexibility and adhesion properties in coatings and adhesives .
Vergleich Mit ähnlichen Verbindungen
N-tert-butylprop-2-enamide
Similar compounds include N-tert-butylacrylamide and N-tert-butylmethacrylamide. N-tert-butylprop-2-enamide is unique due to its specific reactivity and stability under various conditions .
1-ethenylpyrrolidin-2-one
Similar compounds include 2-pyrrolidinone and N-methylpyrrolidone. 1-ethenylpyrrolidin-2-one is unique for its ability to form PVP, which has diverse applications in pharmaceuticals and cosmetics .
Ethyl prop-2-enoate
Similar compounds include methyl acrylate and butyl acrylate. Ethyl prop-2-enoate is preferred for its balance of reactivity and stability, making it suitable for various polymerization processes .
Eigenschaften
| 31229-87-5 | |
Molekularformel |
C18H30N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-tert-butylprop-2-enamide;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C6H9NO.C5H8O2/c1-5-6(9)8-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3-5(6)7-4-2/h5H,1H2,2-4H3,(H,8,9);2H,1,3-5H2;3H,1,4H2,2H3 |
InChI-Schlüssel |
VVTOARNCGOCHDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(C)(C)NC(=O)C=C.C=CN1CCCC1=O |
Verwandte CAS-Nummern |
31229-87-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
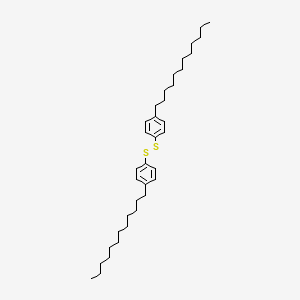

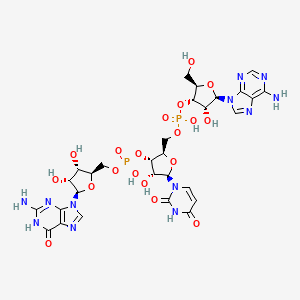

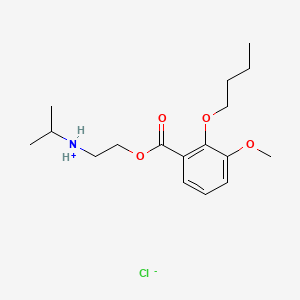
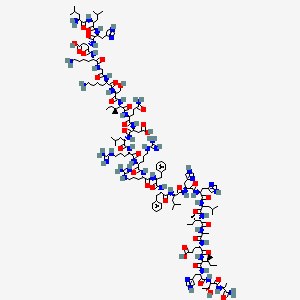
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)


